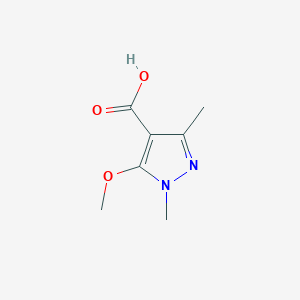

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Overview

Description

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives have been reported to possess various biological activities, which could result in a wide range of molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as succinate dehydrogenase, which is involved in the tricarboxylic acid (TCA) cycle . By inhibiting this enzyme, this compound can affect cellular respiration and energy production. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as succinate dehydrogenase, which disrupts the TCA cycle and affects cellular energy production . Additionally, this compound can bind to specific proteins involved in signal transduction, leading to changes in their activity and downstream signaling events. These interactions can result in alterations in gene expression, enzyme activation or inhibition, and other cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to this compound can result in significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the TCA cycle by inhibiting succinate dehydrogenase, leading to changes in the levels of intermediates and overall metabolic activity . Additionally, it can interact with other metabolic enzymes, such as those involved in glycolysis and fatty acid oxidation, further affecting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can exert its effects on energy production and metabolic activity . Additionally, post-translational modifications, such as phosphorylation, can influence the localization and function of this compound, directing it to specific organelles or cellular structures. These targeting signals and modifications are essential for the precise regulation of this compound’s activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-3,5-dimethylpyrazine and dimethyl carbonate.

Reaction: These starting materials undergo a reaction in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester.

Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using bulk reactors to handle larger volumes of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality.

Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive molecules that target specific biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets and exhibit pharmacological effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other functional materials .

Comparison with Similar Compounds

1,3-Dimethyl-5-methoxypyrazole: This compound shares a similar structure but lacks the carboxylic acid group.

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound is similar but does not have the methoxy group.

Uniqueness: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (MDPCA) is a heterocyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activities of MDPCA, focusing on its mechanisms of action, biochemical interactions, and potential applications in medicine.

Chemical Structure and Properties

MDPCA is characterized by its pyrazole ring structure, which includes both a methoxy group and a carboxylic acid group. Its molecular formula is with a molecular weight of 154.17 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity, allowing it to interact with various cellular targets.

Research indicates that MDPCA interacts with several biological targets, primarily enzymes involved in metabolic pathways. One notable mechanism is the inhibition of succinate dehydrogenase (SDH), an enzyme critical for the tricarboxylic acid (TCA) cycle. This inhibition can lead to altered metabolic processes within cells, potentially affecting energy production and cellular respiration.

1. Antimicrobial Properties

MDPCA has been studied for its antimicrobial effects against various pathogens. Its ability to disrupt bacterial cell walls and inhibit growth has been demonstrated in several studies, making it a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. Studies have indicated that MDPCA can induce apoptosis (programmed cell death) and inhibit tumor growth by modulating key signaling pathways involved in cancer progression .

3. Anti-inflammatory Effects

MDPCA exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and modulating immune responses. This activity suggests potential applications in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of MDPCA:

Case Studies

- Anticancer Activity : A study conducted on human breast cancer cells showed that treatment with MDPCA resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Antimicrobial Efficacy : In vitro tests revealed that MDPCA exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Properties

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(7(10)11)6(12-3)9(2)8-4/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZMIQWLRGBSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78201-01-1 | |

| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.